![molecular formula C21H13N3O4 B14799579 2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B14799579.png)
2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile is a complex organic compound with a unique structure that combines elements of chromone and furan
Vorbereitungsmethoden
The synthesis of 2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile typically involves a multi-step process. One common method starts with the preparation of 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde, which is then reacted with 2-(3-cyano-4,5,5-trimethyl-5H-furan-2-ylidene)malononitrile. The reaction is carried out in the presence of ammonium acetate in tetrahydrofuran and ethanol at room temperature for 24 hours in darkness .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The chromone moiety can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano groups, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific optical and electronic properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, its chromone moiety can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile groups can form hydrogen bonds with biological macromolecules, affecting their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other chromone derivatives and furan-containing molecules. For example:
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share the cyano and chromone moieties but differ in their overall structure and reactivity.
Chromone-based phosphonates: These compounds have similar chromone cores but different substituents, leading to varied biological activities.
The uniqueness of 2-[3-Cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile lies in its combination of chromone and furan moieties, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H13N3O4 |
|---|---|
Molekulargewicht |
371.3 g/mol |
IUPAC-Name |
2-[3-cyano-4-[2-(7-hydroxy-2-oxochromen-3-yl)ethenyl]-5,5-dimethylfuran-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C21H13N3O4/c1-21(2)17(16(11-24)19(28-21)14(9-22)10-23)6-4-13-7-12-3-5-15(25)8-18(12)27-20(13)26/h3-8,25H,1-2H3 |
InChI-Schlüssel |
KFWSNXYOIOVIGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC3=C(C=C(C=C3)O)OC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14799505.png)

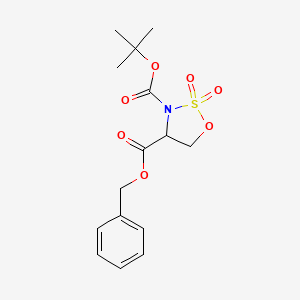
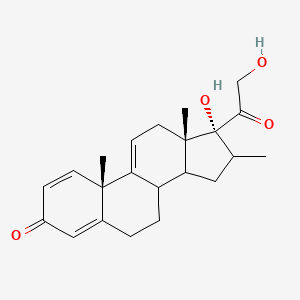
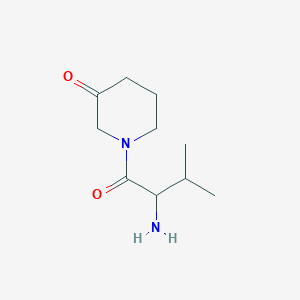
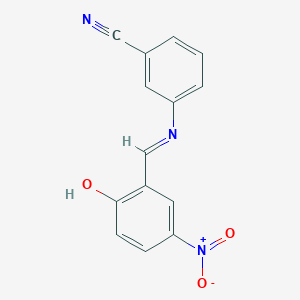
![(4aS)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B14799517.png)
![4-{(E)-[(2,5-dimethylphenyl)imino]methyl}benzonitrile](/img/structure/B14799523.png)
![tert-Butyl (4S)-2-bromo-4-(propan-2-yl)-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B14799542.png)
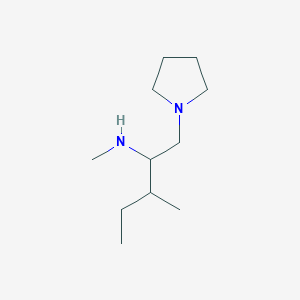
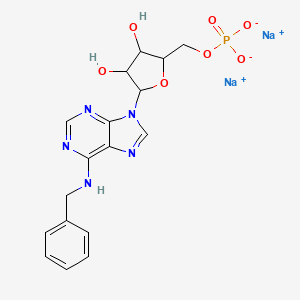
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B14799558.png)
![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(morpholin-4-ylsulfonyl)aniline](/img/structure/B14799565.png)
![[(13S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B14799566.png)
